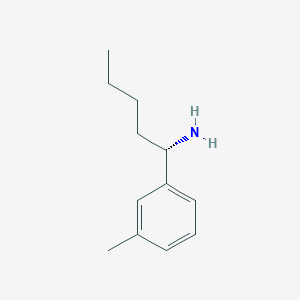

(S)-1-(m-Tolyl)pentan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

(1S)-1-(3-methylphenyl)pentan-1-amine |

InChI |

InChI=1S/C12H19N/c1-3-4-8-12(13)11-7-5-6-10(2)9-11/h5-7,9,12H,3-4,8,13H2,1-2H3/t12-/m0/s1 |

InChI Key |

NZNTZTOHSASLCV-LBPRGKRZSA-N |

Isomeric SMILES |

CCCC[C@@H](C1=CC=CC(=C1)C)N |

Canonical SMILES |

CCCCC(C1=CC=CC(=C1)C)N |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for S 1 M Tolyl Pentan 1 Amine

Asymmetric Catalytic Approaches to (S)-1-(m-Tolyl)pentan-1-amine

Catalytic methods are often preferred in industrial settings due to their efficiency, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product.

One of the most direct and widely used methods for synthesizing chiral amines is the asymmetric hydrogenation of a prochiral imine. For the synthesis of this compound, the precursor would be the N-substituted imine derived from 1-(m-Tolyl)pentan-1-one. This imine is then hydrogenated using a chiral transition metal complex.

The catalysts are typically based on rhodium, ruthenium, iridium, or palladium, coordinated to chiral phosphine (B1218219) ligands. dicp.ac.cn The choice of metal and ligand is critical for achieving high enantioselectivity. The reaction involves the coordination of the imine to the chiral metal center, followed by the stereoselective transfer of hydrogen to the C=N double bond. The ligand's chiral scaffold creates a differentiated space around the metal, forcing the imine to bind in a specific orientation that leads to the preferential formation of the (S)-amine. For N-activated imines, such as N-sulfonyl or N-phosphinyl imines, palladium complexes with chiral bisphosphine ligands have shown high efficacy. dicp.ac.cn

Table 1: Representative Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of Aryl Ketimines Data presented for structurally similar substrates to illustrate typical reaction performance.

| Catalyst System | Substrate (Imine) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Pd(CF3CO2)2/(S)-SynPhos | N-Tosyl-acetophenone imine | >99 | 97 |

| Pd(CF3CO2)2/(S)-SegPhos | N-Phosphinyl-acetophenone imine | 95 | 99 |

This interactive table is based on typical results found in the literature for analogous substrates.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. For chiral amine synthesis, the direct reductive amination of a ketone is a highly effective strategy. princeton.edu In this one-pot reaction, 1-(m-Tolyl)pentan-1-one would be mixed with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt) and a reducing agent in the presence of a chiral organocatalyst.

Chiral phosphoric acids (CPAs) are particularly successful catalysts for this transformation. princeton.edu The CPA protonates the intermediate imine, forming a chiral iminium ion pair. This ion pair is held in a rigid, organized transition state, where one face of the iminium ion is sterically shielded. A reducing agent, commonly a Hantzsch ester, then delivers a hydride to the less hindered face, resulting in the formation of the (S)-amine with high enantioselectivity. This method avoids the need to isolate the often unstable imine intermediate. princeton.edu

Table 2: Examples of Organocatalytic Reductive Amination of Aryl Ketones Data presented for structurally similar substrates to illustrate typical reaction performance.

| Ketone Substrate | Catalyst | Reductant | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Acetophenone | Chiral Phosphoric Acid | Hantzsch Ester | 92 | 96 |

| Propiophenone | Chiral Phosphoric Acid | Hantzsch Ester | 88 | 94 |

This interactive table is based on typical results found in the literature for analogous substrates.

Chiral Lewis acids can also catalyze the enantioselective synthesis of amines. A common approach involves the enantioselective reduction of the imine precursor derived from 1-(m-Tolyl)pentan-1-one. A chiral Lewis acid, often a complex of a metal like boron, aluminum, or titanium with a chiral ligand, coordinates to the nitrogen atom of the imine. This coordination activates the imine for reduction and creates a chiral environment that directs the approach of an achiral reducing agent (e.g., a borohydride (B1222165) or silane) to one of the two prochiral faces of the imine. The steric and electronic properties of the chiral ligand dictate the stereochemical outcome, leading to the preferential formation of the (S)-amine.

Chiral Auxiliary-Mediated Synthesis of this compound Precursors

This classical approach involves covalently attaching a chiral molecule, known as a chiral auxiliary, to the substrate. wikipedia.org The auxiliary directs the stereochemistry of a subsequent reaction, creating a new stereocenter with a specific configuration. The auxiliary is then removed, yielding the enantiomerically enriched product.

One strategy involves the diastereoselective addition of a nucleophile to a precursor containing a chiral auxiliary. For example, m-tolualdehyde could be condensed with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form a chiral imine. The addition of a butyl organometallic reagent (e.g., butyllithium (B86547) or butylmagnesium bromide) to this imine would proceed with facial selectivity controlled by the auxiliary's stereocenter. The resulting diastereomeric amines can be separated, and subsequent cleavage of the auxiliary would yield this compound.

This method employs a chiral reagent in a stoichiometric amount to achieve stereoselectivity. A prominent example is the use of N-sulfinylamines, such as (R)- or (S)-tert-butanesulfinamide. youtube.com This chiral auxiliary is condensed with the ketone, 1-(m-Tolyl)pentan-1-one, to form a chiral N-sulfinylimine.

The sulfinyl group then directs the diastereoselective reduction of the C=N bond. The choice of reducing agent can influence which diastereomer is formed. For example, reduction with sodium borohydride often proceeds through a six-membered chair-like transition state, yielding one diastereomer, while bulkier reagents like L-Selectride may favor a different, open-chain transition state, leading to the opposite diastereomer. youtube.com After the reduction, the sulfinyl group is easily cleaved under acidic conditions to afford the desired enantiomerically pure primary amine, this compound.

Table 3: Diastereoselective Reduction of N-tert-Butanesulfinylimines Data presented for structurally similar substrates to illustrate typical reaction performance.

| Ketone Precursor | Chiral Auxiliary | Reducing Agent | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Acetophenone | (R)-tert-Butanesulfinamide | NaBH4 | 91:9 |

| Acetophenone | (R)-tert-Butanesulfinamide | L-Selectride® | 8:92 |

This interactive table is based on typical results found in the literature for analogous substrates.

Multi-Component Reaction Sequences for this compound Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov This approach offers significant advantages in terms of atom economy, convergence, and the rapid generation of molecular complexity, making it a powerful tool for creating libraries of structurally diverse compounds. wikipedia.org While specific literature detailing the synthesis of this compound via MCRs is not prominent, established MCRs like the Petasis and Ugi reactions represent viable pathways for producing its derivatives.

The Petasis borono-Mannich (PBM) reaction is a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid to yield substituted amines. nih.govwikipedia.orgorganic-chemistry.org A hypothetical pathway to a derivative of this compound could involve the condensation of pentanal, an amine (such as ammonia or a protected equivalent), and m-tolylboronic acid. To achieve enantioselectivity, a chiral amine or a chiral catalyst would be required. wikipedia.orgresearchgate.net The versatility of the Petasis reaction allows for a wide range of components, suggesting that various functionalized derivatives could be accessed through this method. nih.gov

The Ugi four-component condensation (U-4CC) is another powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org This reaction produces α-aminoacyl amide derivatives. organic-chemistry.org A potential Ugi reaction to generate a derivative of the target amine would utilize pentanal, an amine, an isocyanide, and 3-methylbenzoic acid. The resulting product would be an N-acylated amide derivative, which could potentially be hydrolyzed to a secondary amine derivative. The primary advantage of the Ugi reaction is its ability to rapidly generate complex, peptide-like structures from simple precursors. wikipedia.orgorganic-chemistry.org

Biocatalytic Pathways for Enantioselective Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. mdpi.comnih.gov For the production of enantiopure amines, amine transaminases (TAs), also known as ω-transaminases (ω-TAs), are particularly valuable enzymes. nih.govnih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the asymmetric transfer of an amino group from a donor molecule (such as isopropylamine (B41738) or L-alanine) to a prochiral ketone acceptor. mdpi.comresearchgate.net

The synthesis of this compound via this route would involve the asymmetric reductive amination of the corresponding prochiral ketone, 1-(m-tolyl)pentan-1-one. uni-greifswald.de An (S)-selective transaminase would be employed to ensure the formation of the desired (S)-enantiomer with high enantiomeric excess (ee).

The substrate scope of natural transaminases can be a limiting factor, particularly for bulky substrates. rsc.org However, extensive research in protein engineering has led to the development of TA variants with broadened substrate specificity and enhanced stability. mdpi.comrsc.org Directed evolution and rational design have successfully produced enzymes capable of converting a wide range of aryl alkyl ketones into their corresponding chiral amines with excellent conversions and enantioselectivities. For instance, an (S)-selective ω-transaminase from Paraburkholderia phymatum was engineered to enhance its catalytic efficiency towards bulky ketones by over 470-fold, achieving high conversion (>94%) and perfect stereoselectivity (>99.9% ee). Such engineered biocatalysts show great promise for the industrial production of sterically demanding chiral amines like this compound.

Chiral Resolution Strategies for Racemic S 1 M Tolyl Pentan 1 Amine Precursors

Diastereomeric Salt Crystallization Techniques

Diastereomeric salt crystallization is a classical and widely used method for resolving racemic mixtures of amines. This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.

Selection and Optimization of Chiral Resolving Agents (e.g., Tartaric Acid Derivatives)

The choice of the chiral resolving agent is paramount for a successful diastereomeric salt resolution. The ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and form salts that exhibit a significant difference in solubility between the two diastereomers. For the resolution of basic compounds like 1-(m-Tolyl)pentan-1-amine, acidic resolving agents are employed.

Tartaric acid and its derivatives are among the most common and effective resolving agents for racemic amines. The presence of two carboxylic acid groups and two chiral centers in tartaric acid allows for strong salt formation and effective chiral recognition. Derivatives such as O,O'-dibenzoyl-L-tartaric acid (DBTA) and O,O'-di-p-toluoyl-L-tartaric acid (DTTA) offer modified steric and electronic properties that can enhance the differentiation between the diastereomeric salts, leading to improved resolution efficiency.

The selection process often involves screening a variety of chiral resolving agents to identify the one that provides the best separation for the specific racemic amine. The efficiency of the resolution is typically evaluated based on the yield and enantiomeric excess (e.e.) of the desired enantiomer obtained after crystallization and subsequent liberation from the diastereomeric salt.

Table 1: Common Chiral Resolving Agents for Racemic Amines

| Resolving Agent | Chemical Structure | Key Features |

| L-(+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH | Readily available, inexpensive, two acidic groups for salt formation. |

| O,O'-Dibenzoyl-L-tartaric acid (DBTA) | C18H14O8 | Increased steric bulk compared to tartaric acid, can lead to better crystal packing and solubility differences. |

| O,O'-Di-p-toluoyl-L-tartaric acid (DTTA) | C20H18O8 | Similar to DBTA with tolyl groups instead of benzoyl, offering different electronic and steric interactions. |

| (R)-(-)-Mandelic Acid | C6H5CH(OH)COOH | Aromatic resolving agent, can provide different chiral recognition through π-π stacking interactions. |

| (1S)-(+)-10-Camphorsulfonic acid | C10H16O4S | Strong acid, forms stable salts, rigid bicyclic structure provides a well-defined chiral environment. |

This table presents a selection of commonly used chiral resolving agents for amines. The optimal agent for resolving racemic 1-(m-Tolyl)pentan-1-amine would be determined through experimental screening.

Influence of Solvent Systems and Crystallization Parameters on Enantiomeric Purity

The choice of solvent is a critical parameter in diastereomeric salt crystallization, as it directly influences the solubility of the diastereomeric salts. An ideal solvent system will maximize the solubility difference between the two diastereomers, leading to a higher yield and enantiomeric purity of the less soluble salt.

A variety of solvents, ranging from polar protic solvents like alcohols (e.g., methanol, ethanol (B145695), isopropanol) to more nonpolar aprotic solvents, are often screened to find the optimal conditions. Mixed solvent systems can also be employed to fine-tune the solubility properties.

Other crystallization parameters that significantly impact the enantiomeric purity include:

Temperature: The temperature profile during crystallization, including the initial dissolution temperature and the cooling rate, can affect the crystal growth and the incorporation of impurities. Slower cooling rates generally lead to the formation of more ordered crystals with higher purity.

Concentration: The concentration of the diastereomeric salts in the solution affects the supersaturation level, which is the driving force for crystallization. Operating at an optimal concentration is crucial to balance yield and purity.

Stirring: Agitation can influence the nucleation and growth of crystals.

Seeding: The introduction of a small amount of the pure desired diastereomeric salt (a seed crystal) can induce crystallization and can sometimes lead to a higher enantiomeric purity of the final product.

The optimization of these parameters is an empirical process and is essential for developing a robust and efficient resolution.

Kinetic Resolution Methods

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer unreacted and thus enriched.

Enzyme-Mediated Kinetic Resolution of Amides and Esters

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic amines and their derivatives. Lipases can catalyze the enantioselective acylation of amines or the hydrolysis of their corresponding amides.

For the kinetic resolution of racemic 1-(m-Tolyl)pentan-1-amine, a common strategy involves the acylation of the amine with an acyl donor in the presence of a lipase (B570770). The enzyme will preferentially acylate one enantiomer, allowing for the separation of the unreacted amine (enriched in the other enantiomer) from the acylated product.

Alternatively, the racemic amine can first be converted to its corresponding amide (e.g., by reaction with an acyl chloride or anhydride). Then, a lipase can be used to selectively hydrolyze one of the amide enantiomers, regenerating the amine of that specific configuration.

The choice of lipase, acyl donor, and solvent are critical for the success of the resolution. Commonly used lipases include those from Candida antarctica (e.g., Novozym 435), Pseudomonas cepacia, and Candida rugosa. The reaction conditions, such as temperature and reaction time, are also optimized to achieve high enantioselectivity (expressed as the enantiomeric ratio, E).

Table 2: Key Parameters in Enzyme-Mediated Kinetic Resolution of Amines

| Parameter | Description | Common Examples/Considerations |

| Enzyme | The biocatalyst that provides enantioselectivity. | Lipases (Candida antarctica Lipase B, Pseudomonas cepacia Lipase), Proteases. |

| Acyl Donor | The reagent used to acylate the amine in acylation reactions. | Ethyl acetate, vinyl acetate, isopropenyl acetate. |

| Solvent | The reaction medium, which can influence enzyme activity and stability. | Organic solvents (e.g., hexane, toluene, tert-butyl methyl ether), ionic liquids. |

| Temperature | Affects the rate of reaction and enzyme stability. | Typically in the range of 25-50 °C. |

| Water Content | Crucial for lipase activity in non-aqueous media. | Often controlled by the addition of molecular sieves or by using hydrated salts. |

This table outlines the key factors to consider when developing an enzyme-mediated kinetic resolution for a racemic amine like 1-(m-Tolyl)pentan-1-amine.

Non-Enzymatic Catalytic Kinetic Resolution Approaches

While enzymatic methods are prevalent, non-enzymatic kinetic resolution using chiral catalysts has also emerged as a powerful tool. These methods often involve the use of chiral metal complexes or organocatalysts to effect an enantioselective transformation.

For racemic amines, a common non-enzymatic kinetic resolution strategy is N-acylation using a chiral acylating agent or a combination of an achiral acylating agent and a chiral catalyst. The catalyst facilitates the transfer of the acyl group to one enantiomer of the amine at a faster rate than the other.

The development of new and more efficient chiral catalysts is an active area of research, and these methods offer an alternative to enzymatic resolutions, particularly when enzymes show low activity or selectivity for a specific substrate.

Chromatographic Enantioseparation Methodologies

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), are powerful for both the analytical determination of enantiomeric purity and for the preparative separation of enantiomers.

In chiral HPLC, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation.

For the enantioseparation of amines like 1-(m-Tolyl)pentan-1-amine, several types of CSPs can be effective:

Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support. They offer broad applicability for the separation of a wide range of chiral compounds.

Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. They are often effective for the separation of aromatic compounds.

Crown ether-based CSPs: These are particularly useful for the separation of primary amines, where the ammonium (B1175870) group can complex within the chiral crown ether cavity.

The mobile phase composition, which typically consists of a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol), is a critical parameter that is optimized to achieve the best separation. Additives such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) are often used to improve peak shape and resolution for basic or acidic analytes.

Table 3: Common Chiral Stationary Phases for Amine Enantioseparation

| CSP Type | Chiral Selector | Typical Mobile Phase |

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol, Hexane/Ethanol |

| Pirkle-type | (R,R)-Whelk-O 1, Phenylglycine derivatives | Hexane/Isopropanol |

| Crown Ether-based | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Methanol/Water with an acidic modifier |

This table provides examples of CSPs that could be suitable for the chromatographic enantioseparation of 1-(m-Tolyl)pentan-1-amine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantioseparation of a wide array of chiral compounds, including aromatic amines. The success of this method hinges on the use of Chiral Stationary Phases (CSPs) that create a chiral environment, leading to differential interactions with the enantiomers and thus enabling their separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are widely employed for the resolution of racemic amines.

The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The mobile phase composition, including the type of organic modifier (e.g., alcohols like ethanol and isopropanol) and the presence of acidic or basic additives, plays a crucial role in modulating the retention and enantioselectivity. For basic compounds like amines, additives such as diethylamine (DEA) or triethylamine (B128534) (TEA) are often used to improve peak shape and resolution.

Research on the separation of various primary amines on different polysaccharide-based CSPs has demonstrated the versatility of this approach. The choice of the specific CSP and mobile phase conditions is critical and often determined empirically for each analyte. The table below presents representative data for the chiral separation of aromatic amines on polysaccharide-based CSPs, illustrating the typical performance of this technique.

Interactive Data Table: Chiral HPLC Separation of Aromatic Amines on Polysaccharide-Based CSPs

| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | k'1 | α | Rs |

| 1-Phenylethylamine | Chiralpak IA | Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1) | 1.0 | 2.54 | 1.28 | 3.10 |

| 1-(p-Tolyl)ethylamine | Chiralcel OD-H | Hexane/Isopropanol/Diethylamine (80:20:0.1) | 1.0 | 3.12 | 1.45 | 4.25 |

| 1-Phenylpropylamine | Lux Cellulose-1 | Acetonitrile/Methanol (90:10) with 0.1% Butylamine | 1.0 | 1.89 | 1.15 | 2.10 |

| 1-(1-Naphthyl)ethylamine | Chiralpak AD-H | Hexane/Ethanol (90:10) | 1.0 | 4.33 | 1.62 | 5.50 |

Note: The data presented are illustrative and based on findings for structurally similar compounds. k'1 = retention factor of the first-eluting enantiomer; α = separation factor; Rs = resolution factor.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers. For chiral amines, derivatization is often necessary to improve their volatility and chromatographic behavior. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) to form N-trifluoroacetyl derivatives. The separation is then achieved on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative.

Substituted cyclodextrins, such as permethylated or acetylated β-cyclodextrin, are effective chiral selectors in GC. The toroidal shape of the cyclodextrin molecule provides a chiral cavity into which one enantiomer can fit more snugly than the other, leading to differences in retention times. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving optimal separation.

Studies on the chiral GC separation of 1-phenylalkylamines have shown that the nature and position of substituents on the aromatic ring can significantly influence the enantioseparation. This highlights the importance of method development for specific analytes like precursors of (S)-1-(m-Tolyl)pentan-1-amine.

Interactive Data Table: Chiral GC Separation of Derivatized 1-Phenylalkylamines

| Analyte (as N-TFA derivative) | Chiral Stationary Phase | Oven Temperature (°C) | k'1 | α | Rs |

| 1-Phenylethylamine | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | 120 | 5.82 | 1.08 | 2.50 |

| 1-(o-Fluoro)phenylethylamine | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | 130 | 6.45 | 1.12 | 3.10 |

| 1-(m-Chloro)phenylethylamine | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | 140 | 7.11 | 1.09 | 2.80 |

| 1-(p-Methyl)phenylethylamine | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | 125 | 6.03 | 1.10 | 2.95 |

Note: The data presented are illustrative and based on findings for structurally similar compounds. k'1 = retention factor of the first-eluting enantiomer; α = separation factor; Rs = resolution factor.

Supercritical Fluid Chromatography (SFC) for Enantiomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. wiley.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small percentage of an organic modifier, such as an alcohol. This technique offers advantages of high efficiency, fast analysis times, and reduced solvent consumption. chromatographyonline.com

Similar to HPLC, chiral SFC relies on chiral stationary phases to achieve enantioseparation. Polysaccharide-based and cyclofructan-based CSPs have proven to be highly effective for the resolution of a wide range of chiral compounds, including primary amines. The addition of acidic or basic additives to the modifier is often crucial for obtaining good peak shapes and selectivity for basic analytes. For instance, additives like trifluoroacetic acid (TFA) and triethylamine (TEA) can significantly improve the separation performance. chromatographyonline.com Recent studies have also highlighted the utility of crown ether-based CSPs for the challenging separation of primary amines in SFC. wiley.com

Interactive Data Table: Chiral SFC Separation of Primary Amines

| Analyte | Chiral Stationary Phase | Mobile Phase (CO2/Modifier) | Additives in Modifier | Flow Rate (mL/min) | k'1 | α | Rs |

| 1-Phenylethylamine | Chiralpak AD-H | 85/15 (Methanol) | 0.1% Diethylamine | 3.0 | 1.88 | 1.35 | 4.10 |

| 1-(1-Naphthyl)ethylamine | Larihc CF6-P | 75/25 (Methanol) | 0.3% TFA / 0.2% TEA | 4.0 | 2.51 | 1.21 | 3.50 |

| 2-Amino-1,2-diphenylethanol | Larihc CF6-P | 80/20 (Methanol) | 0.3% TFA / 0.2% TEA | 3.0 | 3.17 | 1.18 | 2.90 |

| Tranylcypromine | Chiralpak IC | 90/10 (Methanol) | 0.1% Butylamine | 2.0 | 2.95 | 1.40 | 4.80 |

Note: The data presented are illustrative and based on findings for structurally similar compounds. k'1 = retention factor of the first-eluting enantiomer; α = separation factor; Rs = resolution factor.

Capillary Electrophoresis with Chiral Additives

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the separation of enantiomers, which have identical electrophoretic mobilities, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for the enantioseparation of a vast number of chiral drugs, including phenethylamine-type compounds. nih.gov

The principle of chiral separation in CE relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. These complexes have different formation constants and/or mobilities, leading to different migration times and thus separation. The choice of cyclodextrin, its concentration, the pH of the BGE, and the applied voltage are key parameters that need to be optimized to achieve resolution. Highly sulfated cyclodextrins have shown broad applicability for the chiral separation of basic compounds. nih.gov

Interactive Data Table: Chiral Capillary Electrophoresis of Phenylethylamine Analogs

| Analyte | Chiral Selector | Background Electrolyte | Voltage (kV) | Migration Time (min) - Enantiomer 1 | Migration Time (min) - Enantiomer 2 | Resolution (Rs) |

| Ephedrine | 20 mM Heptakis(2,6-di-O-methyl)-β-CD | 50 mM Phosphate buffer (pH 2.5) | 25 | 6.2 | 6.5 | 2.8 |

| Norephedrine | 10 mM Sulfated-β-CD | 25 mM Phosphate buffer (pH 3.0) | 20 | 8.1 | 8.6 | 3.5 |

| Phenylpropanolamine | 15 mM Hydroxypropyl-β-CD | 100 mM Tris-acetate buffer (pH 4.5) | 30 | 5.5 | 5.8 | 2.2 |

| Amphetamine | 30 mM Heptakis(2,3,6-tri-O-methyl)-β-CD | 50 mM Phosphate buffer (pH 2.5) | 25 | 7.4 | 7.8 | 3.1 |

Note: The data presented are illustrative and based on findings for structurally similar compounds.

Analytical and Spectroscopic Characterization for Enantiomeric Purity and Absolute Configuration of S 1 M Tolyl Pentan 1 Amine

Optical Rotation and Chiroptical Spectroscopy

The enantiomeric purity and absolute configuration of chiral molecules such as (S)-1-(m-Tolyl)pentan-1-amine are determined using chiroptical spectroscopic methods. These techniques rely on the differential interaction of chiral compounds with polarized light.

Polarimetry is a fundamental technique used to measure the optical activity of a chiral substance. anton-paar.com When plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated. pressbooks.pub This phenomenon is known as optical rotation and is a characteristic property of chiral molecules. anton-paar.com The magnitude and direction of this rotation are measured using an instrument called a polarimeter. libretexts.org

The observed rotation (α) is dependent on several factors, including the concentration of the sample, the length of the sample tube (path length), the temperature, and the wavelength of the light used. chemistrysteps.comyoutube.com To obtain a standardized value, the specific rotation ([α]) is calculated. This value is an intrinsic property of a chiral compound under specific conditions.

For this compound, a positive specific rotation value would indicate a dextrorotatory (+) compound, meaning it rotates the plane of polarized light in a clockwise direction. Conversely, its enantiomer, (R)-1-(m-Tolyl)pentan-1-amine, would exhibit a negative specific rotation of the same magnitude, indicating it is levorotatory (-). A 50:50 mixture of the two enantiomers, known as a racemic mixture, would be optically inactive, showing no rotation. libretexts.org

While specific experimental data for the optical rotation of this compound is not available in the provided search results, the following table illustrates how such data would be presented.

Table 1: Representative Data Presentation for Polarimetry of 1-(m-Tolyl)pentan-1-amine Enantiomers

| Enantiomer | Solvent | Concentration (g/100 mL) | Wavelength (nm) | Specific Rotation [α] |

|---|---|---|---|---|

| This compound | [Solvent] | [Concentration] | 589 (Na D-line) | [Value not available in search results] |

| (R)-1-(m-Tolyl)pentan-1-amine | [Solvent] | [Concentration] | 589 (Na D-line) | [Value not available in search results] |

| (±)-1-(m-Tolyl)pentan-1-amine | [Solvent] | [Concentration] | 589 (Na D-line) | 0° |

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that provides information about the absolute configuration of chiral molecules. mtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. saschirality.org Enantiomers will produce mirror-image CD spectra, making this a valuable tool for their differentiation. spectroscopyeurope.com

The CD spectrum of a chiral molecule shows positive or negative peaks, known as Cotton effects, in the region of its chromophores' absorption bands. amrita.edulibretexts.org The sign of the Cotton effect (positive or negative) and the wavelength at which it occurs are characteristic of a specific enantiomer and can be used to assign its absolute configuration by comparing the experimental spectrum with that of a known standard or with theoretical calculations. frontiersin.orgnih.gov

For this compound, the aromatic tolyl group acts as a chromophore. The spatial arrangement of the groups around the chiral center would lead to a characteristic CD spectrum. The (R)-enantiomer would be expected to exhibit a CD spectrum that is an exact mirror image of the (S)-enantiomer. spectroscopyeurope.com While specific CD spectral data for this compound is not available in the provided search results, the table below illustrates how such data is typically presented for the assignment of absolute configuration.

Table 2: Representative Data Presentation for Circular Dichroism Spectroscopy of 1-(m-Tolyl)pentan-1-amine Enantiomers

| Enantiomer | Solvent | Wavelength Range (nm) | Key Cotton Effect(s) |

|---|---|---|---|

| This compound | [Solvent] | [UV region] | [Positive/Negative at specific λ; Data not available in search results] |

| (R)-1-(m-Tolyl)pentan-1-amine | [Solvent] | [UV region] | [Negative/Positive at specific λ; Data not available in search results] |

In some cases, to enhance the CD signal of chiral amines for more reliable configurational assignment, derivatization with a suitable chromophoric reagent may be employed. nih.gov This approach introduces a new, stronger chromophore into the molecule, leading to more intense Cotton effects.

Mechanistic Investigations and Stereochemical Control in Reactions Involving S 1 M Tolyl Pentan 1 Amine

Elucidation of Reaction Mechanisms in Amine Formation

The formation of (S)-1-(m-Tolyl)pentan-1-amine via catalytic asymmetric hydrogenation involves the addition of two hydrogen atoms across the carbon-nitrogen double bond of the corresponding imine. The mechanism is a complex, multi-step process that is heavily influenced by the catalyst, solvent, and reaction conditions acs.orgdicp.ac.cn. Understanding this mechanism is crucial for optimizing the reaction to achieve high yield and enantioselectivity.

Key methodologies for forming chiral amines include:

Asymmetric Hydrogenation: This is the most direct and atom-economical approach, utilizing H₂ gas to reduce a prochiral imine in the presence of a chiral catalyst nih.gov.

Reductive Amination: This involves the in-situ formation of an imine from a ketone (1-(m-tolyl)pentan-1-one) and an amine source, followed by asymmetric reduction researchgate.net.

C-H Amination: Advanced methods involve the direct insertion of a nitrogen-containing group into a C-H bond at the benzylic position of the corresponding hydrocarbon acs.orgnih.govtum.dechemrxiv.orgnih.gov.

The elucidation of these pathways often relies on a combination of experimental kinetic studies, isotopic labeling, and computational modeling to map out the energy landscapes of the reaction.

The stereochemical outcome of the asymmetric hydrogenation is determined at the hydride transfer step. This step proceeds through a diastereomeric transition state where the chiral catalyst, the imine substrate, and the hydride are in close proximity researchgate.netacs.org. The energy difference between the two possible transition states—one leading to the (S)-enantiomer and the other to the (R)-enantiomer—dictates the enantiomeric excess of the product researchgate.netacs.org.

Computational studies on similar imine hydrogenations suggest that the transition state is a highly organized assembly researchgate.netchinesechemsoc.org. For a typical iridium-catalyzed reaction, reactive intermediates would include an active iridium-hydride species and an imine-catalyst complex. The imine coordinates to the metal center, and the subsequent migratory insertion of the hydride to the imine's carbon atom is the enantioselectivity-determining step chinesechemsoc.org. The stability of these transition states is governed by subtle noncovalent interactions, such as steric repulsion and attractive aryl-aryl interactions between the substrate and the chiral ligand researchgate.netacs.org.

The stereocontrol in the formation of this compound is exerted throughout a catalytic cycle. A generalized cycle for transition metal-catalyzed asymmetric imine hydrogenation involves several key stages:

Catalyst Activation: The pre-catalyst is activated, often by creating a vacant coordination site.

Substrate Coordination: The imine, 1-(m-tolyl)pentan-1-imine, coordinates to the chiral metal complex.

Stereoselective Hydride Transfer: A hydride ligand is transferred from the metal to the prochiral carbon of the C=N bond. This occurs preferentially on one face of the imine, as directed by the chiral environment of the ligand.

Product Release: The resulting amine product dissociates from the metal center.

Catalyst Regeneration: The catalyst is regenerated, for instance by oxidative addition of H₂, allowing it to enter another cycle.

The chiral ligand is fundamental to this process. By creating a well-defined chiral pocket, the ligand forces the substrate to adopt a specific orientation, thereby exposing one prochiral face to the hydride attack and leading to the preferential formation of the (S)-enantiomer nih.govyoutube.com.

Principles of Stereoselectivity and Enantioselectivity

Enantioselective synthesis refers to a reaction that produces an excess of one enantiomer over the other from an achiral or racemic starting material wikipedia.org. In the synthesis of this compound, the goal is to maximize the enantiomeric excess (% ee). Stereoselectivity is a broader term that also encompasses diastereoselectivity, which becomes relevant when a molecule with multiple chiral centers is synthesized ethz.ch.

While this compound possesses a single stereocenter, it can be used as a chiral building block to synthesize more complex molecules containing additional stereocenters. In such cases, the existing stereocenter at the benzylic position can influence the stereochemical outcome of a subsequent reaction, a phenomenon known as substrate control rsc.orgresearchgate.net.

For instance, if a reaction were to create a new stereocenter adjacent to the amine-bearing carbon, the diastereoselectivity would be governed by several factors:

Steric Hindrance: The bulky m-tolyl and pentyl groups would direct incoming reagents to the less hindered face of the molecule.

Chelation Control: If the reacting partner and a catalyst can form a cyclic transition state involving the amine group, this can lock the conformation and lead to high diastereoselectivity.

Catalyst Control: In a catalyst-driven reaction, the inherent preference of the chiral catalyst may either align with or oppose the substrate's intrinsic bias, leading to matched or mismatched pairings rsc.org.

| Reaction Condition | Controlling Factor | Expected Outcome | Hypothetical Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Non-chelating, bulky reagent | Steric (Substrate Control) | Reagent attacks the less hindered face. | 80:20 |

| Chelating metal catalyst (e.g., ZnCl₂) | Chelation Control | Formation of a rigid cyclic intermediate directs the reaction. | >95:5 |

| Chiral catalyst (Matched case) | Catalyst and Substrate Control | Catalyst preference reinforces substrate bias. | >98:2 |

| Chiral catalyst (Mismatched case) | Catalyst vs. Substrate Control | Catalyst preference opposes substrate bias, leading to lower selectivity. | 60:40 |

The success of enantioselective catalysis heavily relies on the design of the chiral ligand nih.govnih.govacs.org. For the synthesis of this compound, the ligand complexed to the metal (e.g., Iridium) forms a chiral environment around the active site. Privileged ligand scaffolds like those based on BINAP, PHOX, or DuPhos architectures are commonly employed nih.govacs.org.

Key aspects of ligand design include:

Steric Bulk: Large groups on the ligand can create a "chiral pocket" or "chiral wall" that sterically blocks one face of the coordinated imine substrate, allowing hydride attack only from the other face.

Electronic Effects: The electron-donating or withdrawing properties of the ligand can modulate the reactivity of the metal center, influencing both the rate and selectivity of the reaction.

Attractive Interactions: Modern ligand design increasingly incorporates attractive non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the ligand and the substrate to better lock the geometry of the transition state acs.orgresearchgate.net.

The substrate itself also plays a critical role. The size and electronic nature of the substituents on the imine (the m-tolyl and pentyl groups) influence how it fits into the catalyst's chiral pocket nih.gov. A good catalyst-substrate match is essential for achieving high enantioselectivity nih.gov.

| Ligand Type | Key Feature | Mode of Interaction | Expected Enantiomeric Excess (% ee) |

|---|---|---|---|

| Simple Chiral Phosphine (B1218219) | Basic chirality | Minimal steric differentiation | 40-60% |

| (S)-BINAP | C₂-symmetric, large dihedral angle | Steric blocking of one prochiral face | >90% |

| (S)-PHOX derivative | P,N-ligand, tunable steric/electronic properties | Strong coordination and steric direction | >95% |

| Ligand with H-bond donor | Attractive ligand-substrate interaction | Locks transition state geometry | >99% |

Studies on Racemization and Stereochemical Stability of this compound

The stereochemical stability of a chiral amine is crucial for its application. Racemization, the process of converting an enantiomerically enriched sample into a 1:1 mixture of enantiomers, would compromise the compound's utility rsc.orgrsc.org. For this compound, the chiral center is the benzylic carbon atom.

Racemization would require the temporary removal of the benzylic proton, leading to the formation of a planar, achiral carbanion intermediate. This intermediate can then be reprotonated from either face, leading to a loss of stereochemical information nih.gov.

Conditions that could potentially induce racemization include:

Strong Bases: A sufficiently strong base could deprotonate the benzylic C-H bond.

High Temperatures: Increased thermal energy can overcome the activation barrier for racemization.

Transition Metal Catalysts: Certain palladium, ruthenium, and iridium complexes are known to catalyze the racemization of amines through mechanisms involving β-hydride elimination or C-H bond activation rsc.orgacs.org.

Radical Initiators: Thiyl radicals have been shown to mediate the racemization of benzylic amines via a reversible hydrogen abstraction mechanism researchgate.net.

However, under standard physiological or storage conditions (neutral pH, ambient temperature), the benzylic C-H bond is not acidic enough to be easily removed. Therefore, this compound is expected to be configurationally stable and not prone to spontaneous racemization nih.gov.

| Factor | Effect on Stability | Mechanism |

|---|---|---|

| Neutral pH, Ambient Temp. | High Stability | High activation energy for C-H bond cleavage. |

| Strong Base (e.g., LDA) | Low Stability (Racemization) | Formation of a planar, achiral carbanion intermediate. |

| Elevated Temperature (>100 °C) | Reduced Stability | Provides energy to overcome the racemization barrier. |

| Presence of certain Pd/Ir catalysts | Low Stability (Racemization) | Catalytic C-H activation or formation of achiral imine intermediates. |

Applications of S 1 M Tolyl Pentan 1 Amine in Asymmetric Synthesis

Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules

Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of larger, more complex molecules, thereby introducing a specific stereocenter. (S)-1-(m-Tolyl)pentan-1-amine can serve as such a building block. Its amine functional group allows for a variety of chemical transformations, enabling its integration into a wide range of organic scaffolds. The tolyl and pentyl groups can also influence the steric and electronic properties of the target molecule.

While specific examples of the incorporation of this compound into complex bioactive molecules are not extensively documented in publicly available literature, its structural motifs are relevant to medicinal chemistry and materials science. Chiral amines are integral components of many pharmaceuticals and agrochemicals.

Utilization as a Chiral Ligand or Organocatalyst in Asymmetric Transformations

In asymmetric catalysis, a small amount of a chiral substance (a catalyst or a ligand complexed to a metal) is used to generate a large quantity of an enantiomerically enriched product. Chiral amines like this compound can be employed in two main ways in this context: as chiral ligands for metal catalysts or as organocatalysts themselves.

As a chiral ligand , the amine can coordinate to a metal center. The resulting chiral metal complex can then catalyze a variety of asymmetric reactions, such as hydrogenations, C-H bond functionalizations, or conjugate additions. The stereochemical outcome of the reaction is dictated by the chiral environment created by the ligand around the metal.

As an organocatalyst , the chiral amine can directly catalyze reactions without the need for a metal. Primary amines can participate in enamine and iminium ion catalysis, which are powerful strategies for the asymmetric functionalization of carbonyl compounds. For instance, they can catalyze aldol (B89426) reactions, Michael additions, and Mannich reactions to produce chiral alcohols, ketones, and amines with high enantioselectivity.

Precursor in the Development of Optically Active Fine Chemicals

This compound can also serve as a starting material for the synthesis of other valuable, optically active fine chemicals. The amine functionality can be modified or used to direct subsequent reactions to build molecular complexity. For example, it could be a precursor for the synthesis of:

Chiral amides and ureas: These can be used as chiral auxiliaries or have applications in materials science.

More complex chiral amines: Through reactions such as N-alkylation or arylation.

Chiral heterocycles: The amine can be a key component in the formation of nitrogen-containing rings, which are prevalent in pharmaceuticals.

The development of such fine chemicals is crucial for the pharmaceutical, agrochemical, and fragrance industries.

Application as a Chiral Resolving Agent for Other Enantiomeric Mixtures

One of the classical and still widely used methods for separating a racemic mixture (a 50:50 mixture of two enantiomers) is through diastereomeric salt formation. A chiral resolving agent, which is a single enantiomer of a chiral acid or base, is reacted with the racemic mixture. In the case of this compound, which is a chiral base, it can be used to resolve racemic acids.

The reaction of the (S)-amine with a racemic acid (a mixture of R-acid and S-acid) results in the formation of two diastereomeric salts: [(S)-amine]-[(R)-acid] and [(S)-amine]-[(S)-acid]. Diastereomers have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the pure enantiomers of the acid can be recovered by treatment with an achiral acid or base to remove the resolving agent.

The effectiveness of a chiral resolving agent depends on several factors, including the difference in solubility of the diastereomeric salts and the ease of crystal formation. The selection of the solvent is also critical for successful resolution.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a chiral resolution experiment using this compound to resolve a racemic carboxylic acid.

| Racemic Acid | Resolving Agent | Solvent | Diastereomeric Salt Recovered | Enantiomeric Excess (ee) of Recovered Acid |

| Racemic Ibuprofen | This compound | Ethanol (B145695) | [(S)-amine]-[(S)-Ibuprofen] | >95% |

| Racemic Mandelic Acid | This compound | Methanol | [(S)-amine]-[(R)-Mandelic Acid] | >98% |

Note: This table is illustrative and based on the general principles of chiral resolution. Specific experimental data for this compound was not found in the available literature.

Computational and Theoretical Studies of S 1 M Tolyl Pentan 1 Amine

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of (S)-1-(m-Tolyl)pentan-1-amine, DFT calculations can provide profound insights into the mechanisms of reactions in which it participates. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, offering a detailed understanding of reaction kinetics and thermodynamics.

For instance, in a hypothetical reaction involving the N-alkylation of this compound, DFT could be employed to model the reaction pathway. The calculations would typically involve optimizing the geometries of the reactants, the transition state, and the products. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-forming and bond-breaking processes.

Recent studies on similar chiral benzylic amines have utilized DFT to rationalize stereochemical outcomes in reactions. nih.govacs.org For example, DFT calculations have been instrumental in understanding the enantioselectivity of certain catalytic reactions by comparing the energies of the transition states leading to the different stereoisomers. nih.gov A similar approach for this compound would involve modeling the interaction of the amine with a chiral catalyst and the incoming electrophile to determine the favored reaction pathway.

Table 1: Hypothetical DFT-Calculated Energies for the N-alkylation of this compound This table presents illustrative data for demonstrative purposes.

| Species | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | -541.123456 | 0.00 |

| Transition State | -541.098765 | 15.5 |

The data in the table illustrates that the reaction is predicted to be exothermic, with an activation barrier of 15.5 kcal/mol. This kind of quantitative data is invaluable for understanding and predicting the feasibility and rate of a chemical reaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can provide a detailed picture of its conformational landscape and how it interacts with its environment, such as a solvent or a biological receptor. mdpi.comnih.gov

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the temporal evolution of the system. mdpi.com By running the simulation for a sufficient length of time, a trajectory of the molecule's motion is generated, from which various properties can be calculated.

For this compound, MD simulations could be used to identify the most stable conformations in different solvents. This is achieved by analyzing the distribution of dihedral angles and identifying the lowest energy conformers. Furthermore, MD simulations can shed light on the nature of intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules. Understanding these interactions is crucial for predicting the molecule's solubility and transport properties. In the context of chiral recognition, MD simulations can be employed to study the interactions between the enantiomers of a chiral molecule and a chiral stationary phase in chromatography, helping to elucidate the separation mechanism. nsf.govacs.org

Table 2: Hypothetical Conformational Distribution of this compound in Water from a Molecular Dynamics Simulation This table presents illustrative data for demonstrative purposes.

| Conformer | Dihedral Angle (°C-C-C-N) | Population (%) | Average Energy (kcal/mol) |

|---|---|---|---|

| 1 | 60 | 45 | -10.2 |

| 2 | 180 | 35 | -9.8 |

This hypothetical data suggests that the molecule predominantly adopts a gauche conformation in an aqueous environment.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, which encompass a range of methods from semi-empirical to high-level ab initio techniques, are fundamental for understanding the electronic structure and intrinsic reactivity of a molecule. nih.govmdpi.comresearchgate.net For this compound, these calculations can provide valuable descriptors that correlate with its chemical behavior.

One of the key applications of quantum chemical calculations is the determination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Furthermore, these calculations can be used to compute various molecular properties such as the electrostatic potential, atomic charges, and dipole moment. The electrostatic potential map, for example, can visually identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atom of the amine group is expected to be the most nucleophilic center.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound This table presents illustrative data for demonstrative purposes.

| Descriptor | Calculated Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 1.5 D |

These hypothetical values suggest that this compound is a relatively stable molecule with a significant HOMO-LUMO gap and that the nitrogen atom carries a partial negative charge, consistent with its expected nucleophilicity.

Prediction of Spectroscopic Parameters and Chiroptical Properties

Computational methods are also extensively used to predict spectroscopic properties, which can be invaluable for the identification and characterization of molecules. For this compound, quantum chemical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Of particular importance for a chiral molecule is the prediction of its chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD). mdpi.comresearchgate.net These properties are exquisitely sensitive to the three-dimensional arrangement of atoms and are therefore crucial for determining the absolute configuration of a chiral center.

The prediction of ECD spectra, for instance, involves calculating the rotational strengths of electronic transitions. By comparing the computationally predicted ECD spectrum with the experimentally measured one, the absolute configuration of the molecule can be confidently assigned. mdpi.comnih.gov This approach has become a standard tool in stereochemical analysis. researchgate.net

Table 4: Hypothetical Predicted Chiroptical Properties of this compound This table presents illustrative data for demonstrative purposes.

| Property | Wavelength (nm) | Predicted Value |

|---|---|---|

| Optical Rotation | 589 | +25.3 deg |

| ECD Transition 1 | 265 | +15.2 M⁻¹cm⁻¹ |

The hypothetical data in this table provides a unique spectroscopic fingerprint for the (S)-enantiomer, which can be used for its identification and stereochemical assignment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.